Ethyl 3-benzoylacrylate
Overview
Description
Ethyl 3-benzoylacrylate is an organic compound with the molecular formula C12H12O3. It is a clear yellow liquid with a molecular weight of 204.22 g/mol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-benzoylacrylate can be synthesized through the reaction of ethyl acrylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Michael Addition: this compound undergoes Michael addition reactions with nucleophiles such as dithranol, promoted by guanidine catalysts
Hydrogenation: The compound can be hydrogenated to produce ethyl 3-phenylpropanoate.
Oxidation: It can be oxidized to form benzoylacetic acid derivatives.
Common Reagents and Conditions:
Michael Addition: Guanidine catalysts, dithranol, and mild temperatures.
Hydrogenation: Hydrogen gas, palladium on carbon catalyst, and elevated pressures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Michael Addition: Michael adducts with various nucleophiles.
Hydrogenation: Ethyl 3-phenylpropanoate.
Oxidation: Benzoylacetic acid derivatives
Scientific Research Applications
Ethyl 3-benzoylacrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antihypertensive agents like enalapril and ramipril
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins
Mechanism of Action
The mechanism of action of ethyl 3-benzoylacrylate in chemical reactions involves its role as an electrophile in Michael addition reactions. The compound’s conjugated double bond and carbonyl group make it highly reactive towards nucleophiles. In biological systems, its mechanism of action is related to its structural similarity to other bioactive molecules, allowing it to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Ethyl 3-benzoylacrylate can be compared with other similar compounds such as:
Ethyl acrylate: Lacks the benzoyl group, making it less reactive in certain organic reactions.
Benzoyl chloride: Used as a starting material in the synthesis of this compound but lacks the ester functionality.
Ethyl cinnamate: Similar in structure but has a different aromatic substitution pattern, leading to different reactivity and applications
This compound stands out due to its unique combination of ester and benzoyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical production .
Properties
IUPAC Name |
ethyl (E)-4-oxo-4-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLBHHUHSJENU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-89-8, 17450-56-5 | |
Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-ethyl-4-oxo-4-phenylcrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethylbenzoylacrylate (raw) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-benzoyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is Ethyl 3-benzoylacrylate known to undergo?
A1: this compound readily undergoes various reactions due to its α,β-unsaturated carbonyl structure. These include:
- [2+2] Photocycloaddition: Under UV irradiation, particularly in a crystalline state, it undergoes [2+2] photocycloaddition. This reaction is highly efficient when specific weak intermolecular interactions, like CH/π interactions, properly orient the molecules within the crystal lattice [, ].
- Michael Addition: As an electrophilic alkene, it participates in Michael additions. For example, it reacts with L-alanine benzyl ester tosylate, a crucial step in synthesizing Quinapril Hydrochloride, a pharmaceutical compound [].
- Reaction with Amidines: It reacts with amidines, acting as their ene-1,1-diamine tautomers, leading to the formation of 3,4-dihydropyrrol-2-one derivatives [].
- Photoisomerization: On a silica gel surface, 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates undergo selective E-Z isomerization upon irradiation [].
Q2: How is this compound synthesized?
A2: Several synthetic routes exist for this compound:
- From Acetophenone and Glyoxylic Acid: A "one-pot" method utilizes acetophenone and glyoxylic acid as starting materials, followed by esterification and elimination steps [].
- From Benzene and Maleic Anhydride: A two-step process involves Friedel-Crafts acylation of benzene with maleic anhydride followed by esterification [].
Q3: Are there specific structural features of this compound that influence its reactivity?
A3: Yes, several structural features play a key role:
- The substituents on the nitrogen in derivatives: In 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates, the size of the alkyl groups on the nitrogen significantly impacts the photoisomerization and thermal isomerization processes on silica gel surfaces [].
Q4: What are some applications of this compound in heterocyclic chemistry?
A4: this compound serves as a valuable building block for synthesizing diverse heterocyclic compounds:
- Pyrrolo[1,2-a]imidazoles and Imidazo[1,2-a]pyridines: It acts as a reactant in regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals, affording these valuable heterocycles [].
Q5: Are there any studies on how the reaction environment affects this compound's reactivity?
A5: Yes, research highlights the influence of the reaction environment:
- Silica Gel Surface: The surface of silica gel promotes selective E-Z photoisomerization of 2-(N,N-dialkylamino)ethyl 3-benzoylacrylates, suppressing competing reactions observed in solution [].
- Crystalline State: In its crystalline form, specific intermolecular interactions, notably CH/π interactions, dictate the molecular orientation of 2-(dibenzylamino)this compound, leading to highly efficient [2+2] photodimerization [, ].
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